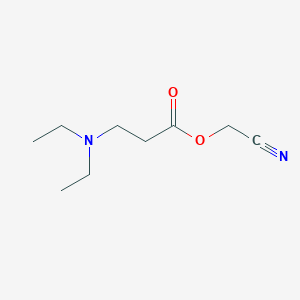

Cyanomethyl 3-diethylaminopropionate

Description

Cyanomethyl 3-diethylaminopropionate is an ester derivative featuring a cyano group (CH$2$CN) and a diethylamino substituent (N(C$2$H$5$)$2$) on the propionate backbone. Its synthesis involves the reaction of intermediates with chloroacetamide, followed by dehydration using trifluoroacetic anhydride to form cyanomethyl derivatives . This compound serves as a precursor for tetrazolyl moieties, which are critical in medicinal chemistry due to their bioisosteric properties and applications in drug design .

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

cyanomethyl 3-(diethylamino)propanoate |

InChI |

InChI=1S/C9H16N2O2/c1-3-11(4-2)7-5-9(12)13-8-6-10/h3-5,7-8H2,1-2H3 |

InChI Key |

BSRJKQXCXYEDEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Aminopropanoate (CAS 924-73-2)

- Molecular Formula: C$5$H${11}$NO$_2$

- Molecular Weight : 117.15 g/mol

- Key Functional Groups: Amino (-NH$_2$), ester (-COO-)

- Synthesis: Produced via esterification of β-alanine (3-aminopropanoic acid) .

- Applications : Used as a building block in peptide synthesis and organic intermediates due to its simple structure and reactivity .

2-(Diethylamino)ethyl 3-(Dimethylamino)propionate (CAS 100536-62-7)

- Molecular Formula : C${11}$H${24}$N$2$O$2$

- Molecular Weight : 216.32 g/mol

- Key Functional Groups: Diethylamino (-N(C$2$H$5$)$2$), dimethylamino (-N(CH$3$)$_2$), ester (-COO-)

- Synthesis: Likely synthesized through esterification of substituted propionic acids with amino-alcohol derivatives .

- Applications: Potential use in drug delivery systems due to its dual amino groups, which may enhance solubility and interaction with biological targets .

Methyl 2-Acetylamino-3-Chloropropionate (CAS 18635-38-6)

- Molecular Formula: C$6$H${10}$ClNO$_3$

- Molecular Weight : 179.60 g/mol

- Key Functional Groups: Acetylamino (-NHCOCH$_3$), chloro (-Cl), ester (-COO-)

- Synthesis: Prepared via acetylation and esterification of chlorinated amino acids .

- Applications : Acts as a chiral intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision .

Methyl 3-(Dimethoxyphosphinoyl)propionate (CAS 18733-15-8)

- Molecular Formula : C$6$H${13}$O$_5$P

- Molecular Weight : 212.14 g/mol

- Key Functional Groups: Dimethoxyphosphinoyl (-PO(OCH$3$)$2$), ester (-COO-)

- Applications: Used in organophosphorus chemistry and as a ligand in catalytic systems .

Comparative Analysis

Structural and Functional Differences

Preparation Methods

Synthesis of 3-Diethylaminopropionyl Chloride

3-Diethylaminopropionic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction typically proceeds for 2–4 hours under nitrogen atmosphere, yielding the acid chloride with >90% conversion. Excess reagent is removed via rotary evaporation, and the crude product is used directly in the next step.

Esterification with Cyanomethyl Alcohol

Cyanomethyl alcohol (HOCH₂CN) is highly reactive but prone to decomposition. To mitigate this, the acid chloride is gradually added to a cooled (0°C) solution of cyanomethyl alcohol and a tertiary amine base (e.g., triethylamine) in DCM. The base scavenges HCl, driving the reaction to completion. After 12–24 hours at room temperature, the mixture is washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated.

Key Parameters

-

Molar Ratio : 1:1.2 (acid chloride:alcohol) to compensate for alcohol instability.

-

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Transesterification of Methyl 3-Diethylaminopropionate

Transesterification offers a milder alternative, particularly suitable for acid- or base-sensitive substrates. Methyl 3-diethylaminopropionate reacts with cyanomethyl alcohol under catalytic conditions to yield the target ester.

Reaction Conditions

A mixture of methyl ester (1 equiv), cyanomethyl alcohol (3 equiv), and titanium(IV) isopropoxide (5 mol%) is heated at 80–100°C under reduced pressure (20–50 mmHg) to remove methanol byproduct. The reaction completes in 6–8 hours, with conversion rates exceeding 85%.

Advantages and Limitations

-

Advantages : Avoids handling corrosive acid chlorides.

-

Limitations : Cyanomethyl alcohol excess required, complicating purification.

Direct Coupling Using Carbodiimide Reagents

Modern peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under neutral conditions.

Protocol

3-Diethylaminopropionic acid (1 equiv), cyanomethyl alcohol (1.5 equiv), and DCC (1.2 equiv) are stirred in dry DCM at 0°C. After 30 minutes, the reaction warms to room temperature and proceeds for 12–18 hours. The urea precipitate is filtered, and the filtrate is washed with dilute HCl and NaHCO₃.

Optimization Insights

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction rate.

-

Yield : 80–85% with minimal side products.

Cyanomethylation via Nucleophilic Substitution

This route introduces the cyanomethyl group through alkylation of a propionate precursor.

Synthesis of 3-Diethylaminopropyl Bromide

3-Diethylaminopropanol is treated with PBr₃ in ether at 0°C, yielding the bromide derivative (90% purity).

Reaction with Sodium Cyanide

The bromide (1 equiv) reacts with NaCN (2 equiv) in dimethylformamide (DMF) at 100°C for 24 hours. After aqueous workup, the crude product is distilled under vacuum.

Challenges :

Enzymatic Esterification

Lipase-catalyzed esterification provides an eco-friendly route. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 3-diethylaminopropionic acid and cyanomethyl alcohol in tert-amyl alcohol.

Conditions

Trade-Offs

-

Pros : Mild conditions, no racemization.

-

Cons : Longer reaction times, lower yields compared to chemical methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Acid Chloride | 65–75 | ≥95 | High efficiency | Cyanomethyl alcohol instability |

| Transesterification | 70–80 | 90 | Avoids corrosive reagents | Excess alcohol required |

| Carbodiimide Coupling | 80–85 | 98 | High purity | Cost of reagents |

| Nucleophilic Substitution | 50–60 | 85 | Simple starting materials | Low yield |

| Enzymatic | 60–70 | 90 | Environmentally friendly | Slow kinetics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for Cyanomethyl 3-diethylaminopropionate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, copper-catalyzed cyanomethylation (e.g., using Cu(OTf)₂ as a catalyst in acetonitrile) can be adapted from similar protocols for cyanomethyl derivatives . Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of precursors (e.g., 1:3 molar ratio of amine to cyanomethylating agent). Yield optimization may require iterative adjustments to solvent polarity (e.g., CH₃CN vs. DMF) and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm the presence of the cyanomethyl (–CH₂CN) and diethylaminopropyl (–N(CH₂CH₃)₂) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight validation. Chromatographic methods (e.g., HPLC with UV detection) can assess purity, while FT-IR identifies functional groups like nitriles (C≡N stretch at ~2250 cm⁻¹) .

Q. How stable is this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), hydrolytic (pH 3–9), and oxidative (H₂O₂ exposure) conditions. For lab-scale storage, inert atmospheres (N₂ or Ar) and low temperatures (–20°C) in amber glass vials are recommended to prevent hydrolysis of the nitrile group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of copper in this compound synthesis?

- Methodological Answer : Copper catalysts (e.g., Cu(OTf)₂) likely facilitate C–N bond formation via a single-electron transfer (SET) mechanism. Computational studies (DFT) can model transition states to verify activation barriers. Experimental validation involves kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to detect intermediates. Compare reaction rates with/without catalysts to quantify efficiency .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses of this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Design controlled experiments using a fractional factorial approach to isolate factors like solvent purity, catalyst aging, or substrate quality. Reproducibility can be enhanced by standardizing protocols (e.g., glovebox use for air-sensitive steps) and reporting detailed reaction logs .

Q. What structure-activity relationships (SARs) govern the reactivity of this compound in nucleophilic environments?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., replacing diethylamino with dimethylamino or morpholino groups) and comparative kinetic analyses. Use Hammett plots to correlate electronic effects (σ values) with reaction rates in SN₂ pathways. Computational tools (e.g., Gaussian) predict charge distribution and nucleophilic attack sites .

Q. How do solvent polarity and counterion effects influence the electrochemical behavior of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF, THF) with varying supporting electrolytes (e.g., TBAPF₆ vs. LiClO₄) can reveal redox potentials. Compare peak separations (ΔEp) to assess reversibility. Solvent polarity indices (e.g., ET(30)) correlate with shifts in reduction potentials, providing insights into solvation effects .

Methodological Guidelines for Data Interpretation

- Comparative Analysis : Use multivariate statistical tools (e.g., PCA) to differentiate batch-to-batch variability in synthetic yields .

- Ethical Reporting : Disclose all experimental parameters (e.g., catalyst source, purity grades) to ensure reproducibility .

- Conflict Resolution : Cross-validate anomalous results via independent techniques (e.g., LC-MS vs. NMR for impurity profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.